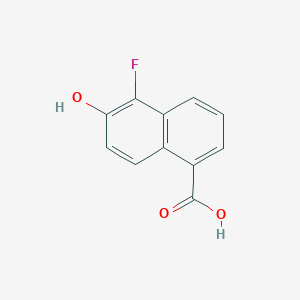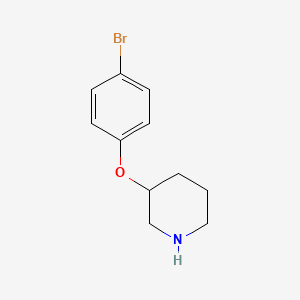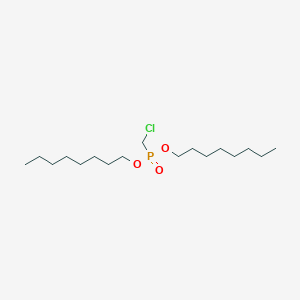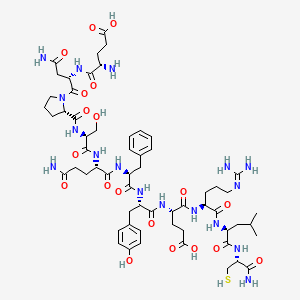![molecular formula C22H23F3N4O2 B1629672 5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE CAS No. 909662-28-8](/img/structure/B1629672.png)
5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyridine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is to start with the synthesis of the trifluoromethylated pyridine derivative, followed by the preparation of the piperidine intermediate. These intermediates are then coupled under specific reaction conditions to form the final compound.
For example, the trifluoromethylated pyridine derivative can be synthesized through a trifluoromethylation reaction, where a trifluoromethyl group is introduced into the pyridine ring using reagents such as trifluoromethyltrimethylsilane . The piperidine intermediate can be prepared through a series of reactions, including nucleophilic substitution and cyclization. The final coupling step involves the reaction of the piperidine intermediate with the trifluoromethylated pyridine derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The choice of solvents, reagents, and reaction conditions is critical to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its trifluoromethyl group can enhance binding affinity and selectivity, making it a valuable tool for probing biological systems.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, the compound is used in the development of advanced materials and agrochemicals. Its unique chemical properties can be harnessed to create products with enhanced performance and stability.
Mechanism of Action
The mechanism of action of 5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-METHYL-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]CARBONYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features, such as the trifluoromethyl group and the indole moiety. These features contribute to its distinct chemical properties, including enhanced stability, lipophilicity, and binding affinity. Compared to similar compounds, it may exhibit improved performance in specific applications, such as drug development or material science.
Properties
CAS No. |
909662-28-8 |
|---|---|
Molecular Formula |
C22H23F3N4O2 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
5-methyl-N-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C22H23F3N4O2/c1-14-2-4-18-15(12-14)6-11-29(18)21(31)27-17-7-9-28(10-8-17)20(30)16-3-5-19(26-13-16)22(23,24)25/h2-5,12-13,17H,6-11H2,1H3,(H,27,31) |
InChI Key |
MVNNHNJNWJLTPF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(CC2)C(=O)NC3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC2)C(=O)NC3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


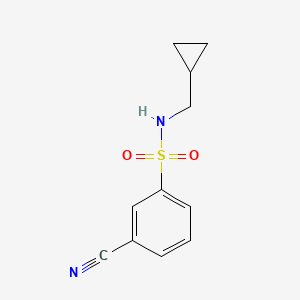
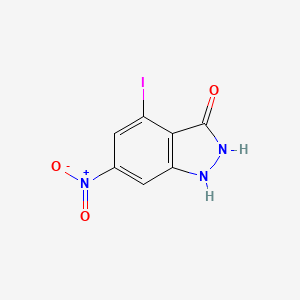
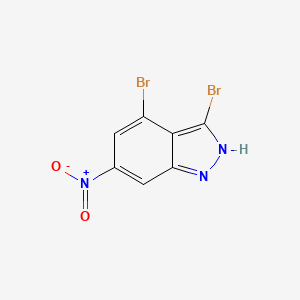
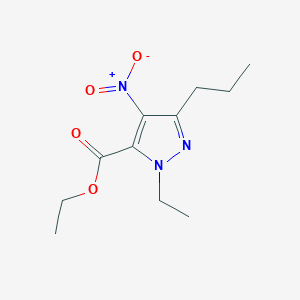
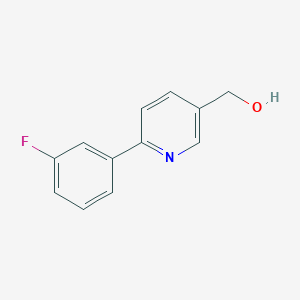
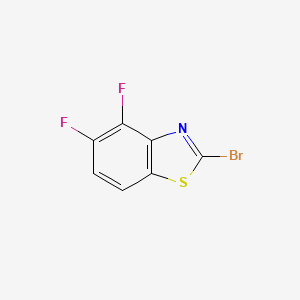
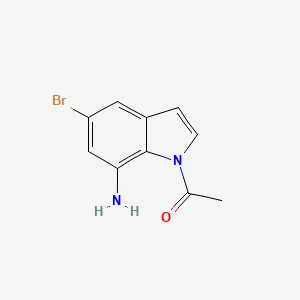
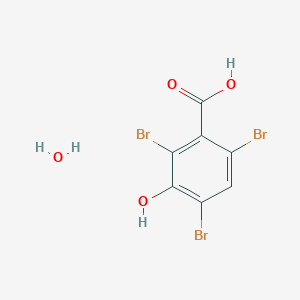
![1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B1629605.png)
![5-(5-[1-(5-FLUORO-2-METHYLBENZYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL)-2-(TRIFLUOROMETHYL)PYRIDINE](/img/structure/B1629606.png)
